N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3'-methoxy-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3’-methoxy-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a unique structure combining an oxazolidinone ring, a phenylethyl group, and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3’-methoxy-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the oxazolidinone ring, which can be achieved through the cyclization of amino alcohols with carbonyl compounds . The phenylethyl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the biphenyl moiety is attached through a Suzuki coupling reaction, using palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3’-methoxy-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted oxazolidinones .
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3’-methoxy-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3’-methoxy-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes, inhibiting their activity by binding to the active site. This interaction can disrupt metabolic pathways, leading to the compound’s observed biological effects . The biphenyl moiety may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Benzyl [4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate: Shares the oxazolidinone ring but differs in the substituents attached to the ring.
(S)-Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate: Similar structure but with different stereochemistry and substituents.
Uniqueness
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3’-methoxy-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of an oxazolidinone ring, phenylethyl group, and biphenyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-31-21-9-5-8-20(14-21)17-10-12-19(13-11-17)24(29)26-22(18-6-3-2-4-7-18)15-27-23(28)16-32-25(27)30/h2-14,22H,15-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRPNLUBCCULND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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